Furo[2,3-b]pyridine-2-carbaldehyde
Overview
Description
Furo[2,3-b]pyridine-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine-based compounds, are well-documented due to their utility as versatile synthetic intermediates and their significance in biological contexts (Li et al., 2019). These compounds play vital roles in forming metal complexes, designing catalysts, and in asymmetric catalysis and synthesis. The diversity and applicability of pyridine derivatives in organic synthesis and catalysis underscore the potential utility of Furo[2,3-b]pyridine-2-carbaldehyde in similar applications.
Medicinal Chemistry
Pyridine derivatives exhibit a wide range of biological activities, serving as important scaffolds in medicinal chemistry. They are associated with antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities. Their versatility in drug development highlights the potential of this compound in the synthesis of pharmacologically active molecules (Abu-Taweel et al., 2022).
Chemosensing Applications
The high affinity of pyridine derivatives for various ions and neutral species makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This suggests that this compound could be explored for its potential in analytical chemistry as part of chemosensing materials (Abu-Taweel et al., 2022).
Advanced Materials and Photocatalysis
The review of photocatalytic chemistry on TiO2 surfaces presents insights into the formation of volatile species, including furans and pyridines, during photocatalytic reactions. This information suggests the possible involvement of this compound or its derivatives in photocatalytic processes, either as intermediates or as part of the photocatalytic design for hydrogen production and pollutant degradation (Guo et al., 2016).
Safety and Hazards
While specific safety and hazard information for Furo[2,3-b]pyridine-2-carbaldehyde was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Related compounds have been used as potent and highly selective inhibitors of cdc-like kinases (clks) and efficient modulators of the hedgehog signaling pathway .
Mode of Action
Related furo[2,3-b]pyridine derivatives have been synthesized through a multi-catalytic protocol, involving gold, palladium, and phosphoric acid, which enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Biochemical Pathways
Related compounds have been reported to modulate the hedgehog signaling pathway .
Result of Action
Related compounds have shown promising results in inhibiting cdc-like kinases (clks) and modulating the hedgehog signaling pathway .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
furo[2,3-b]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDPNNOISGCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292044 | |
Record name | Furo[2,3-b]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109274-92-2 | |
Record name | Furo[2,3-b]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109274-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-b]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[2,3-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.